molecular formula C7H11ClN2 B1434884 (5-Methylpyridin-3-yl)methanamine hydrochloride CAS No. 1449122-47-7

(5-Methylpyridin-3-yl)methanamine hydrochloride

Cat. No. B1434884
CAS RN: 1449122-47-7
M. Wt: 158.63 g/mol
InChI Key: GJJWOTCKIGJOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methylpyridin-3-yl)methanamine hydrochloride, also known as MPM, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. MPM is a derivative of pyridine, a heterocyclic compound that is widely used in the pharmaceutical industry. MPM has been found to exhibit unique properties that make it a promising candidate for use in scientific research.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Novel Compounds : The compound has been synthesized and evaluated for antibacterial and antifungal activity, showing acceptable results. This synthesis contributes to the development of new pharmacological agents (Rao, Prasad, & Rao, 2013).

Role in Receptor Activation and Pharmacology

  • Activation of Serotonin Receptors : It has been used to design derivatives that act as "biased agonists" of serotonin 5-HT1A receptors. These compounds have shown potential as antidepressant drug candidates due to their ability to stimulate ERK1/2 phosphorylation, demonstrating robust antidepressant-like activity (Sniecikowska et al., 2019).

Catalysis and Polymerization

  • Catalytic Applications : In another study, the compound was involved in palladium-catalyzed hydrolysis of imines. The research provided insight into the mechanistic aspects of transition metal-catalyzed hydrolysis, illustrating its utility in organic synthesis (Ahmad et al., 2019).

Applications in Material Science

  • Pre-catalysts for Polylactide Synthesis : The compound has been used in the synthesis and characterization of zinc(II) complexes. These complexes acted as pre-catalysts for the polymerization of lactides, indicating its potential application in material science and polymer chemistry (Kwon, Nayab, & Jeong, 2015).

Chemical Synthesis and Characterization

  • Chemical Synthesis : Various studies have focused on the synthesis of derivatives of this compound for potential applications in different fields, ranging from medicinal chemistry to materials science. This includes synthesis for potential anticonvulsant agents and investigation of their properties (Pandey & Srivastava, 2011).

properties

IUPAC Name

(5-methylpyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJWOTCKIGJOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylpyridin-3-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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